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Compound of Interest

Compound Name: Cilofexor

Cat. No.: B8075271

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease
(NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can
progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] A key therapeutic target in
NASH is the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and
intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4]
Cilofexor (formerly GS-9674) is a potent, nonsteroidal FXR agonist under investigation for the
treatment of NASH and other liver diseases.[5] This guide provides an in-depth overview of
cilofexor's mechanism of action, supported by preclinical and clinical data.

Core Mechanism: Farnesoid X Receptor (FXR)
Agonism

Cilofexor exerts its therapeutic effects by binding to and activating FXR. FXR activation
initiates a cascade of transcriptional events that collectively improve the key pathological
features of NASH. The mechanism involves both direct effects in the liver and indirect effects
mediated by the intestine.

A primary pathway involves the activation of FXR in intestinal epithelial cells, which leads to the
release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels through the portal
circulation to the liver, where it binds to the FGFR4/BKlotho receptor complex on hepatocytes.
This binding event triggers a signaling cascade that suppresses the expression of CYP7AL, the
rate-limiting enzyme in bile acid synthesis. The resulting decrease in bile acid production is
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evidenced by reduced levels of serum 7a-hydroxy-4-cholesten-3-one (C4), a biomarker for bile

acid synthesis.

Direct activation of FXR in hepatocytes also contributes to the therapeutic effect by regulating
the expression of genes involved in lipid metabolism, inflammation, and fibrogenesis. A critical
anti-fibrotic mechanism is the inactivation of hepatic stellate cells (HSCs), the primary cell type
responsible for extracellular matrix deposition in the liver. FXR activation in these cells reduces
the expression of pro-fibrogenic genes, such as collagen type | alpha 1 (collal) and platelet-
derived growth factor receptor beta (pdgfr-p), thereby mitigating the progression of liver
fibrosis.
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Caption: Cilofexor's dual mechanism of action in the intestine and liver.
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Preclinical Evidence

Studies in rodent models of NASH have demonstrated the anti-fibrotic and anti-portal

hypertensive effects of cilofexor.

A common preclinical model involves inducing NASH in rats using a choline-deficient high-fat
diet (CDHFD) combined with intraperitoneal injections of sodium nitrite (NaNO3), a pro-
inflammatory stimulus, three times per week. In a dose-finding study, rats received either a
placebo, 10 mg/kg, or 30 mg/kg of cilofexor daily from weeks 4 to 10. A subsequent 14-week
study investigated the effects of 30 mg/kg cilofexor on hepatic hemodynamics.

Endpoint Analysis

Treatment Groups (Weeks 4-10/14) . . Be
Induce NASH in Rats - Placebo . Hlatoclj?gz (Prlc():lzzzasglcl)j:t:nid)
(CDHFD + NaNO3) - Cilofexor (10 mg/kg) Cene E’; reg’sﬁon (Col 11, ool
- Cilofexor (30 mg/kg) P P pdg

Click to download full resolution via product page

Caption: Workflow for the preclinical rat NASH model experiments.

Cilofexor demonstrated dose-dependent anti-fibrotic effects and reduced portal pressure in the
rat NASH model.
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Data sourced from a rat model of NASH cirrhosis.

Clinical Evidence in NASH Patients

Phase 2 clinical trials have evaluated the efficacy and safety of cilofexor in patients with
noncirrhotic NASH.

In a double-blind, placebo-controlled Phase 2 trial, 140 patients with noncirrhotic NASH were
randomized to receive cilofexor 100 mg, 30 mg, or placebo orally once daily for 24 weeks. The
diagnosis of NASH was confirmed by magnetic resonance imaging-proton density fat fraction
(MRI-PDFF) 28% and liver stiffness 22.5 kPa by magnetic resonance elastography (MRE) or
by a historical liver biopsy. The primary endpoints included changes in hepatic steatosis, liver
biochemistry, and serum fibrosis markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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